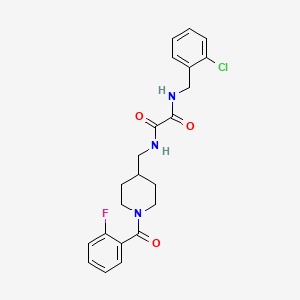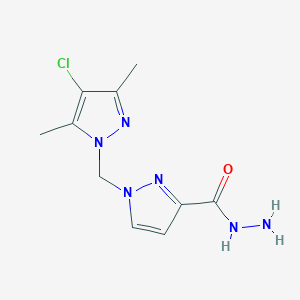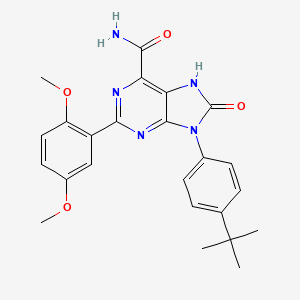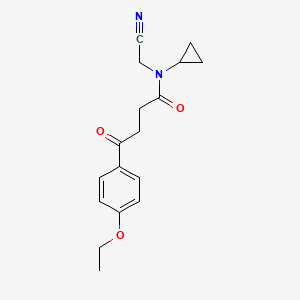
N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as C21H22ClFN2O2 and is synthesized through a complex chemical process. In
Aplicaciones Científicas De Investigación
Orexin-1 Receptor Mechanisms and Binge Eating
A study by Piccoli et al. (2012) explored the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. The study evaluated the effects of various OXR antagonists, including SB-649868 (an analog of the compound ), in a binge eating model in rats. This research suggests the potential application of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles, including compounds structurally similar to the compound , as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing antiobesity drugs, indicating the potential use of these compounds in obesity treatment (Zarrinmayeh et al., 1998).
Conformational Analysis and Crystal Structure
Ribet et al. (2005) conducted a study focusing on the conformational analysis and crystal structure of a compound closely related to N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide. This research provides insights into the solid and solution conformations of such compounds, which is crucial for understanding their pharmacological properties (Ribet et al., 2005).
Cannabinoid Receptor Antagonists
Lan et al. (1999) examined a series of pyrazole derivatives, including compounds with structural similarities to the compound , as cannabinoid receptor antagonists. This research could have implications in developing drugs to counteract the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Corrosion Inhibition
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, demonstrating the potential application of these compounds in material science and engineering (Kaya et al., 2016).
COX2 Inhibition for Anti-inflammatory Therapy
Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives of benzimidazoles, related to the compound , and evaluated their selectivity in inhibiting COX2 over COX1. This suggests potential applications in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3/c23-18-7-3-1-5-16(18)14-26-21(29)20(28)25-13-15-9-11-27(12-10-15)22(30)17-6-2-4-8-19(17)24/h1-8,15H,9-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLMFIVAZDVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)





![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)



![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)